molecular formula C17H18N4O2S B2941011 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol CAS No. 74527-30-3

2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Cat. No.: B2941011
CAS No.: 74527-30-3
M. Wt: 342.42
InChI Key: WLEJBNDNUWNNOY-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 2-aminopyrimidine scaffold linked to a 2-methylthiazole moiety, both of which are privileged structures in the development of biologically active molecules. The 2-aminothiazole scaffold is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, and is widely investigated for its potent nanomolar inhibitory activity against a wide range of human cancerous cell lines . The primary research applications for this compound are anticipated in the field of oncology, where similar structures have been explored as small molecule inhibitors of various kinase targets, including EGFR, VEGFR, and Aurora kinases . The structural motif suggests potential as a building block for designing novel therapeutic agents aimed at overcoming multidrug resistance in cancer treatment . Furthermore, the presence of the phenol and methoxy groups indicates potential for investigating antioxidant activity, as electron-donating groups like methoxy are known to contribute to radical scavenging potential in assays such as DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging . Researchers value this compound for its use as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-10-5-11(14(22)6-15(10)23-3)16-12(7-19-17(18)21-16)13-8-24-9(2)20-13/h5-8,22H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEJBNDNUWNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC(=N3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic molecule that has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including:

  • Thiazole ring : Contributes to biological activity.
  • Pyrimidine ring : Known for its role in nucleic acid metabolism.
  • Phenolic group : Imparts antioxidant properties.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Its phenolic component can act as an antioxidant, reducing oxidative stress in cells, which is often linked to cancer progression.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It exhibits moderate to good activity against a range of pathogenic bacteria and fungi.

Case Studies

  • Study on Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant potency.
    PathogenMIC (μg/mL)
    Escherichia coli0.21
    Pseudomonas aeruginosa0.25
  • Cancer Cell Line Studies :
    • In studies involving human cancer cell lines, the compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-(2-methylthiazol-4-yl)pyrimidineLacks phenolic groupModerate anticancer activity
5-Methoxy-4-propylphenolLacks thiazole and pyrimidine ringsAntioxidant properties

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol, a comparative analysis with structurally related pyrimidine derivatives is presented below.

Structural and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
This compound (Target Compound) 2-methylthiazol-4-yl, 4-ethyl, 5-methoxy ~413.9* ~4.5* 2 / 5 ~81.3*
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) Naphthalen-2-yl 373.4 4.8 2 / 4 77.8
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol) p-Tolyl 333.4 3.7 2 / 4 77.8
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 4-Chlorophenyl, 4-methylbenzyloxy 417.9 5.2 2 / 5 81.3
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile 4-Methyl-2-(methylamino)thiazol-5-yl, 3-hydroxyphenyl ~380.4* ~3.1* 3 / 6 ~110*

Notes:

  • The target compound’s 2-methylthiazole group confers moderate lipophilicity (XLogP3 ~4.5), intermediate between AP-4-Me-Ph (XLogP3 3.7) and the more hydrophobic AP-NP (XLogP3 4.8) .
  • The 4-ethyl and 5-methoxy substituents reduce polarity compared to hydroxyl-bearing analogs (e.g., the compound in ), enhancing membrane permeability.

Pharmacokinetic Considerations

  • The 2-methylthiazole may increase plasma protein binding, as seen in thiazole-phosphate derivatives (e.g., ).

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol be optimized for reproducibility?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, analogous thiazole-pyrimidine derivatives are synthesized by reacting 2-methylthiazole-4-carbaldehyde with aminopyrimidine precursors under acidic conditions, followed by etherification and phenolic group protection . Key parameters include temperature control (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine-aldehyde coupling). Yield optimization (e.g., 60–88% in related compounds) often requires iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-N stretch at ~1250 cm⁻¹, and phenolic O-H at ~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., expected m/z ~380–400 for the target compound) and fragmentation patterns (e.g., loss of methoxy or ethyl groups) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm for pyrimidine and thiazole rings), methoxy groups (δ ~3.8 ppm), and ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For photostability, expose to UV light (λ = 254 nm) and track decomposition .

Advanced Research Questions

Q. How can the compound’s tubulin polymerization inhibition activity be evaluated, and what conflicting data might arise?

  • Methodology :

  • Tubulin Polymerization Assay : Use purified bovine tubulin (Cytoskeleton Inc.) with a fluorescence-based assay (e.g., Ex/Em = 355/460 nm). Compare IC₅₀ values to colchicine (positive control, IC₅₀ ~2–3 μM) .
  • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., GTP concentration, temperature). For example, compound 97 (a structural analog) showed IC₅₀ = 0.79 μM in one study but varied across cell lines (16–62 nM antiproliferative activity) due to uptake differences . Validate with orthogonal methods like immunofluorescence (G2/M phase arrest).

Q. What strategies resolve crystallographic challenges in determining the compound’s 3D structure?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (hanging drop) with PEG-based precipitants. For stubborn crystallization, try co-crystallization with tubulin or analogs .
  • Refinement : Employ SHELX programs (e.g., SHELXL for small-molecule refinement). Address twinning or poor resolution (<1.5 Å) with iterative cycles of manual model adjustment and TLS parameterization .

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

  • Methodology :

  • Core Modifications : Compare analogs with variations in the thiazole (e.g., 2-methyl vs. 2-ethyl) or pyrimidine (e.g., amino vs. nitro groups). For example, replacing 4-ethyl with bulkier substituents reduced solubility but increased tubulin binding affinity in related compounds .
  • Side Chain Engineering : Introduce hydrophilic groups (e.g., morpholine or piperazine) to improve pharmacokinetics. Patent data show that morpholine derivatives enhance blood-brain barrier penetration in CNS-targeting analogs .

Q. What experimental designs mitigate synthetic yield discrepancies between small-scale and pilot-scale batches?

  • Methodology :

  • Scale-Up Challenges : Pilot-scale reactions may suffer from inefficient heat transfer or mixing. Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher throughput .

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